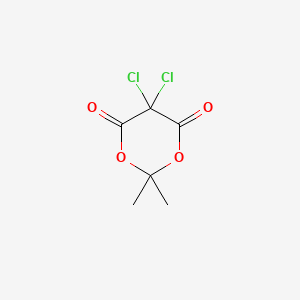![molecular formula C7H10BF4K B13468640 Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a fluorinated borane compound. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, to facilitate the formation of the boranuide complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boranuide to its corresponding borane or borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The bicyclo[1.1.1]pentane core provides rigidity and stability, which can improve the compound’s overall efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]borate
- Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
Uniqueness
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the presence of a fluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. This fluoroethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications. Additionally, the bicyclo[1.1.1]pentane core provides a rigid and stable framework, which is advantageous in designing molecules with specific structural requirements.
Propriétés
Formule moléculaire |
C7H10BF4K |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C7H10BF4.K/c9-2-1-6-3-7(4-6,5-6)8(10,11)12;/h1-5H2;/q-1;+1 |
Clé InChI |
FCBKDQZSEPTPLX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)CCF)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


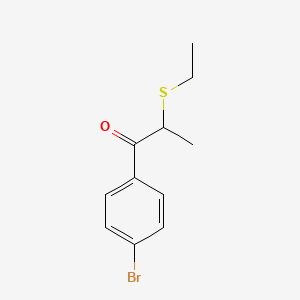
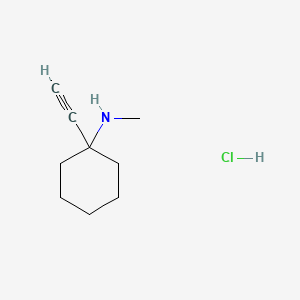
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
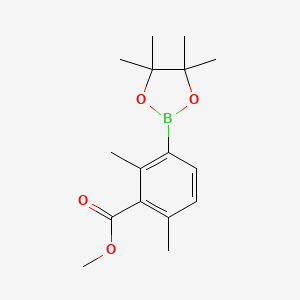
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
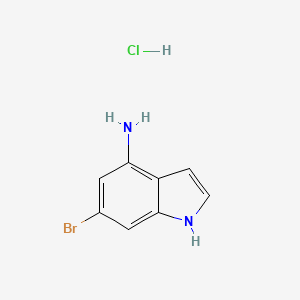
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
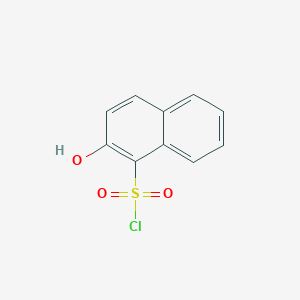
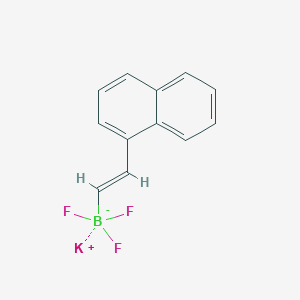

![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
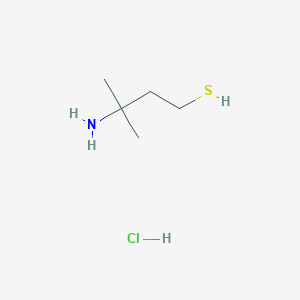
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
